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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of gene

therapy, drug delivery, and molecular biology.

Introduction:

The advent of CRISPR-Cas9 technology has opened unprecedented avenues for therapeutic

gene editing. However, the efficient and safe in vivo delivery of CRISPR components remains a

critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for

nucleic acid delivery, offering advantages such as low immunogenicity, high payload capacity,

and amenability to large-scale manufacturing.[1][2] This document details the application and

protocols for a specialized LNP formulation incorporating the cationic lipid dioctadecyl-

amidoglycyl-spermine (DOGS) for the effective delivery of CRISPR-Cas9 systems.

The DOGS lipid is a synthetic cationic lipid featuring a spermine headgroup, which provides a

high positive charge for efficient complexation with negatively charged nucleic acids like

messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][3] The dioctadecyl lipid tails

facilitate the formation of stable lipid nanoparticles and their subsequent fusion with endosomal

membranes, a crucial step for cytoplasmic delivery.[4] This application note will guide
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researchers through the formulation, characterization, and application of DOGS-based LNPs

for CRISPR-Cas9 delivery.

Data Presentation: Formulation and Performance
Characteristics
The following tables summarize the key quantitative data for the formulation and performance

of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA.

Table 1: DOGS-LNP Formulation Parameters

Component Molar Ratio (%) Purpose

DOGS (Dioctadecyl-

amidoglycyl-spermine)
50

Cationic lipid for nucleic acid

complexation and endosomal

escape.

DOPE (1,2-dioleoyl-sn-glycero-

3-phosphoethanolamine)
10

Helper lipid that promotes the

formation of non-bilayer

structures, aiding in

endosomal escape.[5]

Cholesterol 38.5

Stabilizes the LNP structure

and modulates membrane

fluidity.[5]

DMG-PEG2000 1.5

Polyethylene glycol (PEG)-lipid

conjugate that provides a

hydrophilic shield, increasing

circulation time and preventing

aggregation.[5]

Table 2: Physicochemical Properties of DOGS-LNPs
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Parameter Value Method of Measurement

Mean Particle Size (Diameter) 80 - 120 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential +30 to +45 mV Laser Doppler Velocimetry

Encapsulation Efficiency (Cas9

mRNA)
> 90% RiboGreen Assay

Encapsulation Efficiency

(sgRNA)
> 95% RiboGreen Assay

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

Target Gene
LNP Concentration
(nM)

Editing Efficiency
(% INDELs)

Cell Viability (%)

GFP 10 65 ± 5 > 90

GFP 25 82 ± 7 > 85

GFP 50 91 ± 4 > 80

Experimental Protocols
Protocol 1: Formulation of DOGS-LNPs for CRISPR-
Cas9 Delivery
This protocol describes the preparation of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA

using a microfluidic mixing method.

Materials:

Dioctadecyl-amidoglycyl-spermine (DOGS)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
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Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG2000)

Cas9 mRNA

sgRNA

Ethanol (anhydrous)

Citrate buffer (50 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

Prepare Lipid Stock Solution:

Dissolve DOGS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar

ratios (50:10:38.5:1.5) to a final total lipid concentration of 20 mg/mL.

Prepare Nucleic Acid Solution:

Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The final concentration

will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a 1:1

weight ratio of Cas9 mRNA to sgRNA.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into

another.

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12101454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate mixing at a total flow rate of 4 mL/min. The rapid mixing of the two solutions leads

to the self-assembly of the LNPs.

Dialysis and Concentration:

Collect the resulting LNP suspension.

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis

cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.

Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter

device if necessary.

Characterization:

Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Determine the encapsulation efficiency of the mRNA and sgRNA using a RiboGreen

assay.

Protocol 2: In Vitro Transfection and Gene Editing
Analysis
This protocol outlines the procedure for transfecting mammalian cells with DOGS-LNPs and

assessing the gene editing efficiency.

Materials:

HEK293T cells (or other cell line of interest)

Complete cell culture medium (e.g., DMEM with 10% FBS)

DOGS-LNP-CRISPR formulation

Genomic DNA extraction kit

PCR primers flanking the target site
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High-fidelity DNA polymerase

Sanger sequencing or Next-Generation Sequencing (NGS) service

TIDE or ICE software for indel analysis

Procedure:

Cell Seeding:

Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well one day prior

to transfection to achieve 70-80% confluency on the day of transfection.

Transfection:

On the day of transfection, replace the old media with fresh, pre-warmed complete culture

medium.

Add the desired concentration of DOGS-LNP-CRISPR formulation to each well. Gently

swirl the plate to ensure even distribution.

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Genomic DNA Extraction:

After incubation, harvest the cells and extract genomic DNA using a commercial kit

according to the manufacturer's protocol.

PCR Amplification:

Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA

polymerase and specific primers.

Gene Editing Analysis:

Purify the PCR products.
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Analyze the editing efficiency by Sanger sequencing followed by TIDE (Tracking of Indels

by Decomposition) or ICE (Inference of CRISPR Edits) analysis, or by Next-Generation

Sequencing for more quantitative results.
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Caption: Experimental workflow for DOGS-LNP formulation and in vitro testing.
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Caption: Cellular uptake and mechanism of action for DOGS-LNP mediated CRISPR delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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